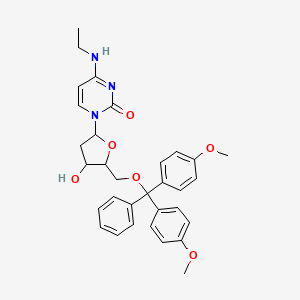
5'-O-DMT-N4-ethyl-2'-deoxycytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-DMT-N4-ethyl-2’-deoxycytidine is a synthetic nucleoside analog used primarily in the field of oligonucleotide synthesis. This compound is characterized by the presence of a dimethoxytrityl (DMT) group at the 5’ position and an ethyl group at the N4 position of the deoxycytidine molecule. It plays a crucial role in the synthesis of modified DNA strands, which are essential for various biomedical and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-N4-ethyl-2’-deoxycytidine typically involves the protection of the hydroxyl groups and the amino group of deoxycytidine. The process begins with the protection of the 5’-hydroxyl group using dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine. The N4 position is then ethylated using ethyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and controlled reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
5’-O-DMT-N4-ethyl-2’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine in the presence of water.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The DMT group can be removed under acidic conditions, and the ethyl group can be substituted with other alkyl groups using appropriate alkylating agents.
Common Reagents and Conditions
Oxidation: Iodine, water.
Reduction: Sodium borohydride.
Substitution: Acidic conditions for DMT removal, alkylating agents for ethyl group substitution.
Major Products
The major products formed from these reactions include deprotected nucleosides, reduced analogs, and various substituted derivatives .
Aplicaciones Científicas De Investigación
5’-O-DMT-N4-ethyl-2’-deoxycytidine is widely used in scientific research, particularly in the synthesis of oligonucleotides. Its applications include:
Chemistry: Used as a building block in the synthesis of modified DNA strands.
Biology: Employed in the study of DNA-protein interactions and gene expression.
Medicine: Utilized in the development of antisense oligonucleotides for therapeutic purposes.
Industry: Applied in the production of diagnostic tools and molecular probes
Mecanismo De Acción
The mechanism of action of 5’-O-DMT-N4-ethyl-2’-deoxycytidine involves its incorporation into DNA strands during solid-phase synthesis. The DMT group protects the 5’-hydroxyl group, preventing unwanted reactions, while the ethyl group at the N4 position enhances the stability and binding affinity of the resulting oligonucleotides. This compound facilitates the efficient synthesis of modified DNA strands, which can then be used for various research and therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
5’-O-DMT-N4-benzoyl-2’-deoxycytidine: Similar in structure but with a benzoyl group instead of an ethyl group at the N4 position.
5’-O-DMT-N4-acetyl-2’-deoxycytidine: Contains an acetyl group at the N4 position.
Uniqueness
5’-O-DMT-N4-ethyl-2’-deoxycytidine is unique due to the presence of the ethyl group at the N4 position, which provides enhanced stability and binding affinity compared to other similar compounds. This makes it particularly useful in the synthesis of high-affinity oligonucleotides for research and therapeutic applications.
Propiedades
Fórmula molecular |
C32H35N3O6 |
|---|---|
Peso molecular |
557.6 g/mol |
Nombre IUPAC |
1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4-(ethylamino)pyrimidin-2-one |
InChI |
InChI=1S/C32H35N3O6/c1-4-33-29-18-19-35(31(37)34-29)30-20-27(36)28(41-30)21-40-32(22-8-6-5-7-9-22,23-10-14-25(38-2)15-11-23)24-12-16-26(39-3)17-13-24/h5-19,27-28,30,36H,4,20-21H2,1-3H3,(H,33,34,37) |
Clave InChI |
KMQGVQQVTVATBT-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


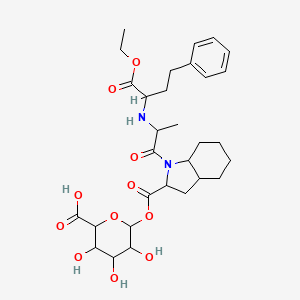


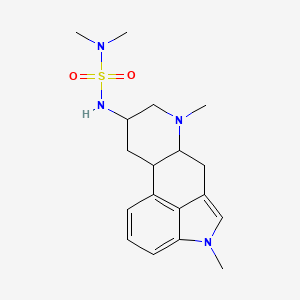
![N-(6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B12293739.png)
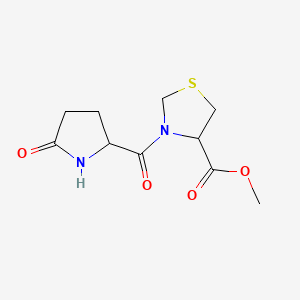
![(5R)-3-[[(Aminocarbonyl)oxy]methyl]-6beta-[(R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium salt](/img/structure/B12293758.png)
![(8S,10S)-8-Acetyl-10-[[4-O-(3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)-3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione](/img/structure/B12293784.png)
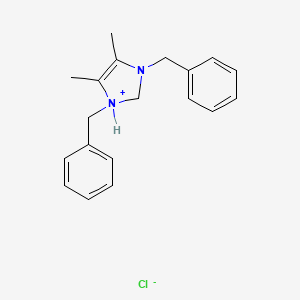
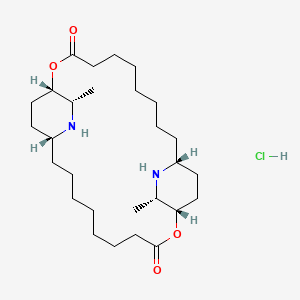
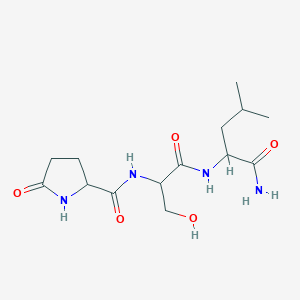
![4-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B12293810.png)
![7-[[2-Amino-2-[3-(methanesulfonamido)phenyl]acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12293811.png)
![Lithium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12293815.png)
